molecular formula C7H7FIN3 B13685502 1-(4-Fluoro-2-iodophenyl)guanidine

1-(4-Fluoro-2-iodophenyl)guanidine

Cat. No.: B13685502
M. Wt: 279.05 g/mol
InChI Key: DCTZAPHUTMBLTK-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodophenyl)guanidine is a chemical compound of interest in medicinal chemistry and radiopharmaceutical research. It belongs to the class of arylguanidines, which have been identified as high-affinity ligands for the Sigma-1 receptor (S1R) . The Sigma-1 receptor is a protein involved in several biological processes and is overexpressed in a wide range of human cancers, making it a compelling target for diagnostic imaging and therapeutic research . The molecular structure of this compound, featuring both fluorine and iodine substituents on the phenyl ring, is particularly significant. The iodine atom provides a potential site for radioisotope labeling, for instance with iodine-124 for Positron Emission Tomography (PET), enabling the study of Sigma-1 receptor expression and distribution in biological systems . The presence of the fluorine atom can influence the molecule's electronic properties, binding affinity, and metabolic stability, which are critical parameters in tracer development . While closely related analogs, such as 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), have been validated as Sigma-1 receptor antagonists and successfully used in preclinical cancer imaging studies, the specific research applications of 1-(4-Fluoro-2-iodophenyl)guanidine are still being explored . Researchers may investigate this compound as a potential precursor for developing novel PET or SPECT imaging agents aimed at visualizing tumors, such as breast and prostate cancers, or for probing neurological disorders associated with the Sigma-1 receptor . Please note: This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H7FIN3

Molecular Weight

279.05 g/mol

IUPAC Name

2-(4-fluoro-2-iodophenyl)guanidine

InChI

InChI=1S/C7H7FIN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

DCTZAPHUTMBLTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthesis from Substituted Anilines and Cyanamide

A classical and widely used method involves the reaction of a substituted aniline derivative with cyanamide under acidic conditions, followed by work-up to isolate the guanidine compound.

  • Step 1: Preparation of substituted aniline hydrochloride
    The 4-fluoro-2-iodoaniline is converted to its hydrochloride salt by treatment with ethereal hydrogen chloride in a suitable solvent such as m-cresol. This step ensures activation and solubility for the subsequent reaction.

  • Step 2: Reaction with cyanamide
    Cyanamide is added to the aniline hydrochloride mixture and heated on a steam bath for approximately 2 hours. This promotes the formation of the guanidine moiety via nucleophilic attack of the aniline nitrogen on cyanamide.

  • Step 3: Work-up and purification
    After cooling, the reaction mixture is basified with concentrated sodium hydroxide and extracted with ether. The organic layer is washed, dried over sodium sulfate, and evaporated. The residue is triturated with hexane to precipitate the guanidine product, which is filtered and dried.

This protocol is exemplified in the preparation of similar compounds such as 2,6-dimethylphenylguanidine and its methyl derivatives.

Use of Thiourea Derivatives and Methylation

An alternative approach involves:

  • Synthesis of substituted phenylthioureas from the corresponding anilines.
  • Methylation of thioureas with iodomethane to form pseudothiouronium iodides.
  • Subsequent reaction with methylamine gas in refluxing n-butanol to yield methylguanidine hydrochlorides.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Yields / Notes References
Aniline + Cyanamide (acidic) 4-fluoro-2-iodoaniline·HCl, cyanamide, steam bath Simple, classical method Moderate yields; purification by extraction and trituration
Thiourea Methylation + Amination Substituted phenylthiourea, iodomethane, methylamine gas, reflux Allows N-methylation, versatile Good yields; suitable for substituted rings
Lewis Acid Catalysis Substituted cyanamide, amine, AlCl3, reflux in chlorobenzene High purity, catalytic, scalable High yields; requires careful work-up
One-Pot N-Chlorophthalimide Method N-chlorophthalimide, isocyanides, primary amines, reflux One-pot, moderate to good yields, functional group tolerant 44–81% yields; compatible with various amines

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-iodophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the guanidine group or the phenyl ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include azides, nitriles, or other functionalized phenyl derivatives.

    Oxidation Products: Oxidized forms of the guanidine group or the phenyl ring.

    Reduction Products: Reduced forms of the guanidine group or the phenyl ring.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)guanidine involves its interaction with molecular targets such as sigma-1 receptors. These receptors are overexpressed in various cancers, and the compound acts as a high-affinity antagonist, potentially inhibiting cancer cell proliferation . The pathways involved include modulation of calcium signaling and inhibition of cell survival pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Weight Yield (%) Biological Activity Key References
1-(2-Fluoro-4-iodophenyl)guanidine 2-F, 4-I ~343.02* 83 Anti-cancer (in vitro)
1-(4-Fluorophenyl)guanidine 4-F 153.16 N/A Synthetic intermediate
1-(4-Bromophenyl)guanidine 4-Br ~257.08* 87 Anti-cancer (in vitro)
2-Guanidinobenzimidazole (2GBI) Benzimidazole core 175.18 N/A HV1 inhibition (IC50 38 μM)

Notes:

  • Positional Isomerism: The target compound (4-F, 2-I) differs from 1-(2-Fluoro-4-iodophenyl)guanidine (2-F, 4-I) in substituent placement.
  • Halogen Effects : Iodine’s larger atomic radius and polarizability enhance halogen bonding compared to bromine or fluorine, which may improve target engagement in hydrophobic pockets .

Pharmacological Activity

  • Anti-Cancer Potential: Diaryl guanidinium derivatives (e.g., compounds 6–8 in ) inhibit cancer cell proliferation via mechanisms involving DNA intercalation or kinase modulation. The iodine substituent in 1-(4-Fluoro-2-iodophenyl)guanidine may enhance cytotoxicity compared to non-iodinated analogues like 1-(4-Fluorophenyl)guanidine .
  • Ion Channel Modulation : 2GBI () inhibits HV1 channels with reversible binding dependent on its benzimidazole core. The target compound’s phenyl ring may lack this fused heterocycle, reducing affinity but offering selectivity for other targets .

Physicochemical Properties

  • Basicity (pKa) : Electron-withdrawing substituents (F, I) lower the pKa of aryl guanidines, increasing ionization at physiological pH. For example, 1-(2-pyridinyl)guanidine has a pKa error of +1.51 due to heteroatom effects, suggesting similar deviations for halogenated derivatives .

Key Research Findings

Substituent Position Matters : Anti-cancer activity in diaryl guanidiniums correlates with halogen placement. For example, 1-(2-Fluoro-4-iodophenyl)guanidine showed 83% yield and potent in vitro activity, but positional isomers may exhibit varying efficacy .

Halogen-Bonding Enhances Potency : Iodine’s polarizable electron cloud facilitates interactions with biomolecular targets, a feature absent in fluorine-only analogues .

Structural Simplicity vs. Complexity : While 2GBI’s benzimidazole core enhances HV1 inhibition, simpler aryl guanidines like the target compound offer easier synthesis and tunability for specific applications .

Biological Activity

1-(4-Fluoro-2-iodophenyl)guanidine is a guanidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of halogen substituents on the aromatic ring plays a crucial role in determining the compound's pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar guanidine derivatives.

Chemical Structure and Properties

1-(4-Fluoro-2-iodophenyl)guanidine is characterized by a guanidine functional group attached to a phenyl ring that contains both fluorine and iodine substituents. Its molecular formula is C7H6F1I1N3C_7H_6F_1I_1N_3. The presence of these halogens not only influences the compound's reactivity but also its interaction with biological targets.

Biological Activity Overview

Research indicates that guanidine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some guanidine derivatives have been identified as potential anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : Guanidine compounds can act as enzyme inhibitors, which may contribute to their therapeutic effects.

The mechanisms through which 1-(4-Fluoro-2-iodophenyl)guanidine exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific receptors or enzymes, leading to varied pharmacological outcomes.

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of guanidine derivatives found that 1-(4-Fluoro-2-iodophenyl)guanidine demonstrated significant apoptotic effects in colorectal cancer cell lines, particularly those with mutated BRAF genes. The compound inhibited key signaling pathways such as ERK1/2 and EGFR activation, suggesting a mechanism involving the disruption of proliferative signals in cancer cells .
  • Enzyme Inhibition : In another investigation, guanidine derivatives were shown to inhibit acetylcholinesterase (AChE), an important target in neurodegenerative diseases. The structural features of 1-(4-Fluoro-2-iodophenyl)guanidine may enhance its binding affinity to AChE, making it a candidate for further development in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Fluoro-2-iodophenyl)guanidine, it is useful to compare it with other structurally related guanidines. Below is a table summarizing the features and activities of several related compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Chloro-2-nitrophenyl)guanidineNitro group instead of iodineAntimicrobial and anticancer
1-(4-Bromo-2-chlorophenyl)guanidineBromine instead of iodinePotential enzyme inhibition
1-(4-Iodophenyl)guanidineNo chlorine substitutionAnticancer properties
1-(4-Methylphenyl)guanidineMethyl substitutionVascular effects

This comparative analysis highlights the unique properties of 1-(4-Fluoro-2-iodophenyl)guanidine, particularly its dual halogenation, which may enhance its reactivity and interaction with biological targets compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-iodophenyl)guanidine?

Methodological Answer: The synthesis typically involves coupling a fluorinated and iodinated aryl precursor with a guanidine moiety. A common approach is to react 4-fluoro-2-iodoaniline with cyanamide under acidic conditions or via nucleophilic substitution using pre-functionalized guanidine derivatives. For example, guanidinylation can be achieved by reacting the aryl halide with a protected guanidine (e.g., Boc-guanidine) in the presence of a palladium catalyst (e.g., Suzuki coupling conditions) . Purification often requires recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to isolate high-purity product .

Q. How can researchers characterize the structural integrity of 1-(4-Fluoro-2-iodophenyl)guanidine?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine and aromatic proton environments.
  • Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature aids confirmation).
  • X-ray Crystallography: For unambiguous structural determination if single crystals are obtainable .
  • Elemental Analysis: To validate C, H, N, and halogen content .

Q. What are the primary biological targets or pathways influenced by this compound?

Methodological Answer: Guanidine derivatives often interact with ion channels or neurotransmitter receptors due to their strong basicity and hydrogen-bonding capacity. For fluorinated and iodinated analogs like this compound, target identification can be performed via:

  • In silico Docking: Use tools like AutoDock Vina to predict binding affinity for receptors (e.g., serotonin or dopamine transporters).
  • In vitro Assays: Radioligand binding studies or fluorescence-based assays to quantify receptor inhibition/activation .
  • Transcriptomics: RNA sequencing of treated cell lines to identify differentially expressed genes linked to specific pathways .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling be applied to study nonlinear absorption in this compound?

Methodological Answer: Nonlinear PK behavior (e.g., saturation of metabolic enzymes) can be modeled using:

  • Compartmental Models: Incorporate Michaelis-Menten kinetics for enzyme-mediated metabolism.
  • In vivo Studies: Administer escalating doses to rodents and measure plasma concentrations via LC-MS/MS. Use software like Phoenix WinNonlin to fit data and identify saturation thresholds .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate physicochemical properties (logP, pKa) and tissue-specific parameters to predict human PK .

Q. How can structural analogs of 1-(4-Fluoro-2-iodophenyl)guanidine guide SAR studies?

Methodological Answer: Compare analogs with substitutions at the phenyl ring or guanidine group (see Table 1). For example:

CompoundStructural VariationBiological Activity Trend
1-(4-Fluorophenyl)guanidineNo iodine substitutionReduced receptor affinity
1-(3-Iodo-4-fluorophenyl)guanidineIodine at meta positionEnhanced metabolic stability
N-Morpholinyl derivativesPiperidine/morpholine substitutionsAltered solubility and toxicity

Use molecular dynamics simulations to assess how iodine’s steric and electronic effects influence binding .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Meta-Analysis: Systematically review studies to identify variables (e.g., assay conditions, cell lines).
  • Dose-Response Replication: Reproduce conflicting experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Orthogonal Assays: Validate findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can multi-modal data (e.g., biochemical, omics) be integrated to study this compound’s mechanism?

Methodological Answer:

  • Systems Biology Approaches: Use tools like Cytoscape to overlay protein interaction networks with transcriptomic data.
  • Machine Learning: Train models on high-throughput screening data to predict off-target effects.
  • Pathway Enrichment Analysis: Apply DAVID or GSEA to omics datasets to identify enriched pathways (e.g., apoptosis, oxidative stress) .

Q. Theoretical and Methodological Considerations

Q. How does the iodine substitution influence the compound’s electronic profile and reactivity?

Methodological Answer:

  • DFT Calculations: Compute Fukui indices to map electrophilic/nucleophilic sites. Iodine’s polarizability increases electron density at the para-fluorine, enhancing hydrogen-bond acceptor capacity.
  • Hammett Constants: Use σ values to predict substituent effects on reaction rates (e.g., iodine’s −I effect stabilizes intermediates in nucleophilic substitutions) .

Q. What frameworks guide the design of stability studies for this compound?

Methodological Answer:

  • ICH Guidelines: Design accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life.
  • Forced Degradation: Expose to heat, light, and hydrolytic conditions (acid/base), then monitor degradation via HPLC-UV .

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